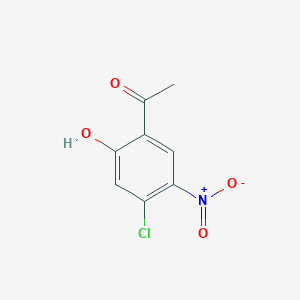
1-(2,4-Dichlorophenyl)ethane-1,2-diamine hcl
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Amoebicidal Activity
- The compound has been synthesized and tested for in vitro amoebicidal activity against Entamoeba histolytica, demonstrating its potential as a therapeutic agent for amoebic infections (Kachroo, Gupta, & Wadhawan, 1986).
Environmental Contamination and Exposure Studies
- Studies have explored the excretion trends of similar organochlorine compounds in human breast milk, providing insights into environmental exposure and contamination (Czaja, Ludwicki, Góralczyk, & Struciński, 1999).
Hydrolysis and Reactivity Analysis
- Research has been conducted on the hydrolysis rate constants of chlorinated ethanes, including similar compounds, providing valuable information on their environmental reactivity and degradation (Jeffers, Ward, Woytowitch, & Wolfe, 1989).
Metabolic Studies
- Investigations into the metabolism of related chlorinated ethanes in various species offer insights into their biotransformation pathways, which is crucial for understanding their pharmacokinetics and toxicity (Gold & Brunk, 1983).
Predicted No-Effect Concentration for Aquatic Life
- Studies on 2,4-Dichlorophenol, a structurally similar compound, have been conducted to determine its predicted no-effect concentration (PNEC) on aquatic species, which is important for environmental risk assessment (Jin, Zha, Xu, Wang, & Kumaran, 2011).
Spectroscopic Analysis of Complexes
- Spectroscopic studies on Cobalt(III) complexes involving 1,3-diamines provide a framework for understanding the electronic and structural properties of metal complexes with similar ligands (Kashiwabara, Kojima, & Fujita, 1979).
Crystal Structure Analysis
- Crystallographic studies on N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium hydrochloride provide insights into molecular structures, which is essential for drug design and synthesis (Silva, Masciocchi, & Cuin, 2014).
Biotransformation for Drug Synthesis
- Research on the biotransformation of related compounds using Acinetobacter sp. illustrates the potential of using biological systems for the synthesis of chiral intermediates in drug development (Miao, Liu, He, & Wang, 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2.2ClH/c9-5-1-2-6(7(10)3-5)8(12)4-11;;/h1-3,8H,4,11-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMHISRRAAQCJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)ethane-1,2-diamine hcl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one](/img/structure/B1436060.png)







